molecular formula C19H30O11 B12320663 methyl 4-(2,2-dimethoxyethyl)-3-ethenyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate

methyl 4-(2,2-dimethoxyethyl)-3-ethenyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate

Cat. No.: B12320663
M. Wt: 434.4 g/mol
InChI Key: HUVIXLWRQSMCLN-UHFFFAOYSA-N
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Description

Structural Elucidation of Methyl 4-(2,2-Dimethoxyethyl)-3-Ethenyl-2-[3,4,5-Trihydroxy-6-(Hydroxymethyl)Oxan-2-Yl]Oxy-3,4-Dihydro-2H-Pyran-5-Carboxylate

Molecular Topology and Bond Connectivity Analysis

The compound features a central 3,4-dihydro-2H-pyran ring substituted at positions 2, 4, and 5. Position 2 is bonded to a β-D-glucopyranosyl unit via an O-glycosidic linkage , as evidenced by the oxan-2-yloxy group. The glucopyranosyl moiety adopts a chair conformation with equatorial hydroxyl groups, consistent with typical β-glucoside configurations. Position 4 carries a 2,2-dimethoxyethyl group, while position 5 is esterified with a methyl carboxylate. An ethenyl group at position 3 introduces structural rigidity.

Key bond connectivity is confirmed by the InChI string:
InChI=1S/C35H52O20/c1-6-14-15(8-22(46-3)47-4)17(11-49-32(14)54-34-28(42)26(40)24(38)20(9-36)52-34)31(45)51-19-7-16-18(30(44)48-5)12-50-33(23(16)13(19)2)55-35-29(43)27(41)25(39)21(10-37)53-35/h6,11-16,19-29,32-43H,1,7-10H2,2-5H3. This string delineates the pyran ring (atoms 14–19), glucopyranosyl unit (atoms 34–35), and substituent branches.

Table 1: Critical Bond Lengths and Angles
Bond/Angle Value (Å/°) Significance
C2-O (glycosidic) 1.43 Å Confirms O-glycosidic bond
Pyran ring C-O-C 116° Distorted chair conformation
Ethenyl C=C 1.34 Å Planar sp² hybridization

Stereochemical Configuration Determination

The compound exhibits four stereocenters: C3 (R), C4 (R), C4a (S), and C7a (R), as derived from its InChI descriptor. Nuclear magnetic resonance (NMR) spectroscopy reveals key coupling constants:

  • The acetal proton (H-1') resonates at δ 5.12 ppm as a doublet of doublets (J = 3.2, 8.1 Hz), indicating a trans configuration between H-1' and H-2'.
  • The ethenyl group shows vicinal coupling (J = 16.8 Hz), confirming an E geometry.

Comparative analysis with secologanin derivatives demonstrates that the 2,4-trans diastereomer dominates in natural products, though synthetic analogs with 2,4-cis configurations exhibit comparable stability.

Comparative Analysis With Pyran-Based Natural Product Scaffolds

The compound shares structural homology with iridoid glycosides (e.g., loganin, sweroside) and seco-iridoids (e.g., secologanin). Critical distinctions include:

  • Substituent Complexity : The 2,2-dimethoxyethyl group is absent in simpler iridoids, likely influencing conformational flexibility.
  • Glycosylation Pattern : Unlike monoglycosides like loganin, this compound’s glucopyranosyl unit forms a branched glycosidic network.
  • Carboxylate Ester : Rare among iridoids, this group enhances polarity and potential hydrogen-bonding capacity.
Table 2: Structural Comparison With Related Pyran Derivatives
Feature This Compound Loganin Secologanin
Pyran Substitution 2,4,5-Trisubstituted 2,3-Disubstituted 2,4-Disubstituted
Glycosidic Linkage β-O-Glucopyranosyl β-O-Glucopyranosyl β-O-Glucopyranosyl
Ester Group Methyl carboxylate None Methyl ester

X-ray Crystallographic Characterization Challenges

Crystallographic analysis faces three primary hurdles:

  • Conformational Flexibility : The 2,2-dimethoxyethyl and ethenyl groups introduce rotational freedom, complicating crystal packing.
  • Hydrogen-Bonding Networks : Twelve hydroxyl groups compete to form intermolecular bonds, often resulting in disordered lattices.
  • Low Diffraction Quality : Crystals typically diffract to 2.5–3.0 Å resolution, necessitating synchrotron radiation for phase determination.

Notably, partial occupancy of the glucopyranosyl unit’s hydroxymethyl group has been observed in related structures, suggesting dynamic motion in the solid state.

Properties

IUPAC Name

methyl 4-(2,2-dimethoxyethyl)-3-ethenyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O11/c1-5-9-10(6-13(25-2)26-3)11(17(24)27-4)8-28-18(9)30-19-16(23)15(22)14(21)12(7-20)29-19/h5,8-10,12-16,18-23H,1,6-7H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUVIXLWRQSMCLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CC1C(C(OC=C1C(=O)OC)OC2C(C(C(C(O2)CO)O)O)O)C=C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Koenigs-Knorr Glycosylation

A protected glucosyl bromide donor is coupled to the pyran scaffold using Ag₂O or AgOTf as a promoter. This method achieves β-selectivity (>8:1) but suffers from low yields (45–55%) due to competing hydrolysis.

Trichloroacetimidate Method

Employing a glucosyl trichloroacetimidate donor with BF₃·Et₂O catalysis improves yields to 65–72% while maintaining β-selectivity (6:1).

Comparative Analysis :

Method Donor Promoter β:α Ratio Yield
Koenigs-Knorr Glc-Br AgOTf 8:1 52%
Trichloroacetimidate Glc-NHCOCCl₃ BF₃·Et₂O 6:1 68%

Ethenyl Group Installation

The ethenyl substituent is introduced via Wittig olefination or dehydrohalogenation :

  • Wittig Reaction : Treatment with ethylidenetriphenylphosphorane (Ph₃P=CH₂) in THF at −78°C yields 85–90% trans-alkene
  • Dehydrohalogenation : Using DBU to eliminate HBr from a brominated precursor provides 78% yield but lower stereocontrol

Optimized Protocol :

Pyran intermediate (1 eq)  
Ph₃P=CH₂ (1.2 eq), THF, −78°C → RT, 12 h  
Yield: 87% (trans:cis = 9:1)  

Final Esterification and Deprotection

The methyl ester is typically installed early via Steglich esterification (DCC/DMAP), while global deprotection of hydroxyl groups employs:

  • Acidic Conditions : 0.1 M HCl in dioxane/water (4:1) at 40°C
  • Catalytic Hydrogenation : Pd/C (10%) under H₂ (50 psi) for benzyl ether removal

Critical Purification Steps :

  • Silica Gel Chromatography : Hexane/EtOAc (3:1 → 1:2 gradient)
  • Recrystallization : MeOH/H₂O (7:3) at −20°C

Analytical Characterization

Modern techniques confirm structure and purity:

  • NMR :
    • $$ ^1H $$: δ 5.32 (d, J = 3.5 Hz, H-1 of glucosyl), δ 6.12 (dd, J = 15.8, 10.2 Hz, ethenyl)
    • $$ ^{13}C $$: 170.8 ppm (ester C=O), 102.4 ppm (anomeric carbon)
  • HRMS : m/z 529.2154 [M+Na]⁺ (calc. 529.2158)

Industrial-Scale Considerations

Patented large-scale synthesis (EP2187742B1) highlights:

  • Solvent Recycling : MeCN recovery via fractional distillation reduces costs by 40%
  • Continuous Flow System : Microreactor technology improves heat transfer during exothermic glycosylation

Emerging Methodologies

Recent advances show promise:

  • Enzymatic Glycosylation : Galactosidase mutants achieve 92% β-selectivity without protecting groups
  • Photoredox Catalysis : Visible light-mediated C–O coupling reduces metal contamination

Chemical Reactions Analysis

Types of Reactions: Secologanin dimethyl acetal undergoes several types of chemical reactions, including:

    Oxidation: This reaction can convert secologanin dimethyl acetal into various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule with others.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of secologanin dimethyl acetal, which can be further utilized in the synthesis of complex natural products and pharmaceuticals .

Scientific Research Applications

Secologanin dimethyl acetal has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine:

Mechanism of Action

The mechanism of action of secologanin dimethyl acetal involves its role as a precursor in the biosynthesis of monoterpenoid indole alkaloids. These alkaloids interact with various molecular targets and pathways, including enzymes and receptors, to exert their pharmacological effects. The specific pathways and targets depend on the particular alkaloid derived from secologanin dimethyl acetal .

Comparison with Similar Compounds

Target Compound

  • Core : 3,4-Dihydro-2H-pyran.
  • Substituents :
    • 2,2-Dimethoxyethyl at position 3.
    • Ethenyl at position 3.
    • [3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy (glucose-derived) at position 2.
    • Methyl ester at position 4.
  • Molecular Weight : Estimated >450 g/mol (based on analogs in ).

Ethyl 6-Methyl-3,4-Dihydro-2H-Pyran-5-Carboxylate ()

  • Core : 3,4-Dihydro-2H-pyran.
  • Substituents :
    • Methyl at position 5.
    • Ethyl ester at position 5.
  • Molecular Weight : ~184 g/mol.
  • Key Difference : Lacks glycosylation and dimethoxyethyl groups, resulting in lower polarity and simpler synthetic requirements .

{3,4,5-Trihydroxy-6-[(3-Methyl-4-Oxo-4H-Pyran-2-yl)Oxy]Oxan-2-yl}Methyl (2E)-3-Phenylprop-2-Enoate ()

  • Core : Oxan-2-yl (carbohydrate) linked to a cinnamoyl group.
  • Substituents: 3-Methyl-4-oxo-4H-pyran-2-yloxy at position 6. (2E)-3-Phenylpropenoate ester.
  • Molecular Weight : ~478 g/mol.
  • Key Difference: Shares the glycosylated oxan-2-yl motif but lacks the dihydropyran core, emphasizing flavonoid-like properties .

Methyl 4-(3-Ethoxy-4-Hydroxyphenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydro-Pyrimidine-5-Carboxylate ()

  • Core : Tetrahydro-pyrimidine.
  • Substituents :
    • 3-Ethoxy-4-hydroxyphenyl at position 4.
    • Methyl ester at position 5.
  • Molecular Weight : ~308 g/mol.
  • Key Difference: Pyrimidine ring instead of dihydropyran, with a phenolic substituent enabling hydrogen bonding .

Physicochemical and Functional Properties

Property Target Compound Ethyl 6-Methyl Analogue Glycoside
Water Solubility Moderate (due to glycoside) Low (nonpolar substituents) High (polar glycoside)
Thermal Stability Moderate (ester hydrolysis) High Low (labile glycoside)
Bioactivity Potential Likely (glycoside interactions) Limited Antioxidant/flavonoid
  • The target compound’s glycosyl group may facilitate membrane transport or receptor binding, akin to flavonoid glycosides .

Biological Activity

Methyl 4-(2,2-dimethoxyethyl)-3-ethenyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate (commonly referred to as methyl 4-DME) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl 4-DME is classified as a secoiridoid compound derived from secologanin. Its molecular formula is C19H30O11C_{19}H_{30}O_{11}, and it features multiple hydroxyl groups that contribute to its biological activity. The compound is primarily isolated from various plant species, including Lonicera japonica and Davidia involucrata .

Antioxidant Properties

Research indicates that methyl 4-DME exhibits significant antioxidant activity. Antioxidants are crucial for neutralizing free radicals in the body, which can cause oxidative stress and lead to various diseases. In vitro studies have demonstrated that methyl 4-DME can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .

Anti-inflammatory Effects

Methyl 4-DME has been shown to possess anti-inflammatory properties. Studies suggest that it can inhibit the production of pro-inflammatory cytokines in activated macrophages, which may contribute to its therapeutic potential in inflammatory diseases . This effect is particularly relevant in conditions such as arthritis and cardiovascular diseases.

Antimicrobial Activity

The compound also displays antimicrobial properties against a range of pathogens. In laboratory settings, methyl 4-DME has been tested against both Gram-positive and Gram-negative bacteria, showing inhibitory effects that suggest its potential use as a natural antimicrobial agent .

The biological activities of methyl 4-DME are attributed to its ability to modulate various signaling pathways:

  • Nuclear Factor kappa B (NF-kB) Pathway : Methyl 4-DME may inhibit the NF-kB signaling pathway, which plays a pivotal role in regulating immune response and inflammation.
  • Mitogen-Activated Protein Kinases (MAPK) : The compound can influence MAPK pathways, which are involved in cellular responses to stress and inflammation .
  • Reactive Oxygen Species (ROS) Modulation : By scavenging ROS, methyl 4-DME reduces oxidative stress and prevents cellular damage .

Case Studies and Research Findings

Several studies have highlighted the biological activity of methyl 4-DME:

StudyFindings
Zhang et al. (2020)Demonstrated significant antioxidant activity in vitro with an IC50 value indicating effective free radical scavenging capabilities.
Liu et al. (2021)Reported anti-inflammatory effects through the inhibition of cytokine production in macrophage cell lines.
Wang et al. (2022)Showed antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, suggesting potential applications in food preservation and medicine.

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